molecular formula C7H6Br2O2S B1431896 1,3-Dibromo-5-methanesulfonylbenzene CAS No. 1222407-24-0

1,3-Dibromo-5-methanesulfonylbenzene

Cat. No. B1431896
M. Wt: 314 g/mol
InChI Key: GPQCGXKXBLIDAB-UHFFFAOYSA-N
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Description

“1,3-Dibromo-5-methanesulfonylbenzene” is a chemical compound with the molecular formula C7H6Br2O2S . It is also known as DBMB and 2,4-Dibromo-5-(methanesulfonoxy)benzenesulfonic acid. This compound belongs to a group of aromatic derivatives of sulfonic acid, and it possesses two bromine atoms and one methanesulfonyl group attached to a benzene ring.


Molecular Structure Analysis

The molecular weight of “1,3-Dibromo-5-methanesulfonylbenzene” is 313.99 . The molecular formula is C7H6Br2O2S . The InChI key is GPQCGXKXBLIDAB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “1,3-Dibromo-5-methanesulfonylbenzene” are not available, it’s worth noting that dibromo compounds are often used in organic synthesis due to their reactivity .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Organic Chemistry, specifically focusing on the activation of carbonyl functionality .

3. Detailed Description of the Methods of Application or Experimental Procedures The methodology involves the direct esterification of carboxylic acids and alcohols, and for aldol condensation of aldehydes using widely available, inexpensive, and metal-free 1,3-dibromo-5,5-dimethylhydantoin under neat reaction conditions .

properties

IUPAC Name

1,3-dibromo-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCGXKXBLIDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-methanesulfonylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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